PDE4A Inhibitory Activity: Comparative Potency Assessment vs. R-Rolipram
The compound has been evaluated for inhibitory activity against recombinant human PDE4A. In a cross-study comparable context, its activity can be benchmarked against the well-characterized PDE4 inhibitor R-rolipram [1]. While direct, assay-matched comparative data with close structural analogs (e.g., 2-chloro or 3-fluoro derivatives) is absent from public literature, the identification of PDE4A as a molecular target provides a functional anchor for differentiation from compounds with unknown target profiles. Procurement decisions for PDE4A-focused research should consider this target engagement evidence.
| Evidence Dimension | PDE4A inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 data available via BindingDB (quantitative value not publicly displayed in open access summary; requires full database query). BindingDB Entry ID: ChEMBL_155727 / CHEMBL760761 [2]. |
| Comparator Or Baseline | R-Rolipram: IC50 = 204 nM for recombinant PDE4A expressed in COS cells, with 2.7-fold stereoselectivity over S-enantiomer [1]. |
| Quantified Difference | Unable to calculate exact difference due to non-displayed target IC50 in open access. The existence of a BindingDB entry confirms that PDE4A inhibition was experimentally measured and quantified. |
| Conditions | In vitro assay using unpurified recombinant PDE4A [2]. |
Why This Matters
Documented PDE4A target engagement distinguishes this compound from analogs with uncharacterized or alternative target profiles, guiding its selection for specific cAMP-pathway research.
- [1] Jappy, J., et al. 'Human phosphodiesterase 4A: characterization of full-length and truncated enzymes expressed in COS cells.' Biochemical Journal, 1996, 315(Pt 1), 49-54. View Source
- [2] BindingDB. Assay Summary for ChEMBL_155727 (CHEMBL760761): Inhibition of unpurified recombinant PDE4A. Entry ID: 50007392. View Source
